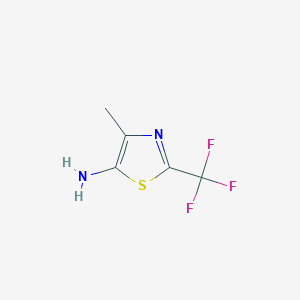

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Description

BenchChem offers high-quality 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c1-2-3(9)11-4(10-2)5(6,7)8/h9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZLGCRQAUVTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781753-01-2 | |

| Record name | 4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Conformation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

This guide provides a comprehensive structural and conformational analysis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine . While thiazoles are ubiquitous in medicinal chemistry, this specific scaffold represents a unique "push-pull" system. The electron-withdrawing trifluoromethyl group (

This document is designed for drug developers and structural biologists, focusing on the practical implications of this molecule's geometry, synthesis, and physicochemical properties.

Molecular Geometry and Conformational Analysis

The core of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is the 5-membered heteroaromatic thiazole ring. Unlike standard 2-aminothiazoles (which are easily synthesized via Hantzsch cyclization), the 5-amino regioisomer presents unique stability and electronic challenges.

1.1 Planarity and Ring Architecture

The thiazole ring is strictly planar, adhering to Hückel's rule for aromaticity (

-

Bond Lengths: The

bond typically exhibits significant double-bond character due to the resonance contribution from the 5-amino group. -

Substituent Orientation:

-

Position 2 (

): The trifluoromethyl group adopts a staggered conformation relative to the ring plane to minimize torsional strain, though the barrier to rotation is low ( -

Position 4 (

): The methyl group provides steric bulk that restricts rotation of adjacent substituents in protein pockets but has minimal impact on the ring's planarity. -

Position 5 (

): The nitrogen atom of the amine group is

-

1.2 Tautomeric Equilibrium

A critical consideration for 5-aminothiazoles is the amino-imino tautomerism. While the amino form (A) is generally favored due to aromatic stabilization, the imino form (B) can become relevant in non-polar solvents or specific protein binding pockets.

-

Amino Form (Aromatic): Stabilized by the resonance energy of the thiazole ring.

-

Imino Form (Non-aromatic): Disrupts the

electron system but places the proton on the ring nitrogen (N3).

Expert Insight: For this specific molecule, the strong electron-withdrawing nature of the 2-

Electronic Properties and Reactivity

The molecule exhibits a "push-pull" electronic structure:

-

Pull: The

group at C2 exerts a powerful inductive effect (-I), withdrawing electron density from the ring nitrogen (N3). -

Push: The

group at C5 acts as a resonance donor (+M), pushing electron density into the ring.

2.1 Basicity (

)

The basicity of the ring nitrogen (N3) is drastically reduced compared to unsubstituted thiazole (

-

Predicted

: The -

Implication: Under physiological pH (7.4), this molecule exists almost exclusively as the neutral free base. It will not protonate unless exposed to strong acidic conditions (e.g., gastric environment).

2.2 Stability Warning

5-Aminothiazoles are notoriously unstable as free bases due to oxidative decomposition (turning into dark tars upon air exposure).

-

Protocol: It is strictly recommended to isolate and store this compound as a salt (e.g., Hydrochloride or Trifluoroacetate ) to prevent oxidation.

Synthetic Pathway: The Curtius Rearrangement Protocol

Direct amination of position 5 is difficult. The most robust, self-validating route starts from the commercially available 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid (CAS: 126889-06-3).

3.1 Synthesis Workflow Diagram

Caption: Step-wise synthesis via Curtius Rearrangement to ensure regioselective installation of the amine at C5.

3.2 Detailed Protocol

-

Activation: Dissolve 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.2 eq).

-

Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0°C. Stir for 1 hour.

-

Rearrangement: Heat the reaction mixture to 90°C. Monitor the evolution of nitrogen gas (

).-

Checkpoint: Monitor IR spectroscopy for the appearance of the characteristic Isocyanate (

) stretch at

-

-

Trapping (Crucial Step): Do not isolate the free amine directly. Add tert-butanol to form the Boc-protected intermediate.

-

Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to precipitate the 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine hydrochloride salt.

Physicochemical Data Summary

| Property | Value / Description | Significance |

| Formula | Core scaffold | |

| Molecular Weight | 182.17 g/mol | Fragment-like space |

| Topological Polar Surface Area (TPSA) | ~41 | High blood-brain barrier (BBB) permeability potential |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity driven by |

| H-Bond Donors | 1 ( | Key interaction with backbone carbonyls in proteins |

| H-Bond Acceptors | 2 (N3, F) | N3 is a weak acceptor; F is a very weak acceptor |

| Rotatable Bonds | 0 (Rigid) | Low entropic penalty upon binding |

Pharmacophore & Structural Biology Applications[2][3]

In drug discovery, this molecule serves as a bioisostere for electron-deficient anilines or aminopyridines.

5.1 Kinase Hinge Binding

The 5-aminothiazole motif is capable of bidentate hydrogen bonding in the hinge region of kinases:

-

Donor: The C5-amine

donates a hydrogen bond to the backbone carbonyl of the hinge residue. -

Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide

.

Note: The 2-

5.2 Interaction Pathway Diagram

Caption: Pharmacophore mapping showing the bidentate binding mode and hydrophobic anchoring via the trifluoromethyl group.

References

-

Sigma-Aldrich. (n.d.). 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid Product Analysis. Retrieved from

-

ChemicalBook. (2024). Properties of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid derivatives. Retrieved from

-

Birkinshaw, T. N., et al. (1984). 2-(N,N-disubstituted amino)thiazoles with electron-withdrawing groups at position 5: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

-

PubChem. (2025).[1] Compound Summary: Thiazole Derivatives and Conformational Data. National Library of Medicine. Retrieved from

-

Master Organic Chemistry. (2017). Trends in Amine Basicity and Electron Withdrawing Groups. Retrieved from

Sources

Technical Whitepaper: Electronic & Synthetic Profile of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

[1]

Executive Summary: The "Push-Pull" Scaffold

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a highly specialized heterocyclic building block. Unlike its more common isomer, 2-aminothiazole, the 5-amino variant represents a unique electronic system characterized by significant instability in its free-base form but high utility in drug design.

This molecule functions as a "push-pull" system :

-

The Pull (EWG): The trifluoromethyl group (

) at C2 exerts a powerful inductive electron withdrawal ( -

The Push (EDG): The amino group (

) at C5 acts as a resonance donor (

Key Application: This scaffold is a bioisostere for electron-deficient anilines and is critical in kinase inhibitor design where metabolic stability at the C2 position is required to prevent oxidative defluorination or ring opening.

Molecular Architecture & Electronic Distribution

Electronic Map and Reactivity

The 5-aminothiazole core is electronically distinct from the 2-amino isomer.[1] While 2-aminothiazoles behave like cyclic amidines (highly conjugated), 5-aminothiazoles resemble enamines .[1] However, the presence of the C2-trifluoromethyl group disrupts the typical electron-rich nature of the thiazole, creating a highly polarized system.

Theoretical pKa & Basicity:

-

Ring Nitrogen (N3): The

group ($ \sigma_p \approx 0.54 $) reduces electron density at N3.[1] While unsubstituted thiazole has a pKa -

Exocyclic Amine (C5-NH2): The lone pair is delocalized into the ring (resonance).[1] Combined with the inductive pull of the

, this amine is weakly nucleophilic (comparable to a nitro-aniline).

Visualization of Electronic Effects

The following diagram maps the electron density flow, highlighting the deactivation of the core.

Figure 1: Electronic flow diagram illustrating the competitive inductive withdrawal by the trifluoromethyl group and resonance donation by the amine.[1]

Physicochemical Parameters (Data Summary)

The following parameters are critical for assessing "drug-likeness" and formulation requirements.

| Parameter | Value (Est.) | Significance in Drug Design |

| Molecular Weight | 182.17 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| LogP (Lipophilicity) | ~1.8 – 2.1 | The |

| TPSA | ~41 Ų | Good oral bioavailability profile (<140 Ų).[1] |

| H-Bond Donors | 2 | From the primary amine ( |

| H-Bond Acceptors | 2 | Ring Nitrogen (N3) and Fluorine atoms (weak acceptors).[1] |

| Stability | Low (Free Base) | CRITICAL: Prone to oxidation/dimerization.[1] Must be stored as HCl salt. |

Synthetic Protocol & Handling

Expert Insight: Direct synthesis of 5-aminothiazoles via the Hantzsch method is often regiochemically ambiguous or low-yielding for this specific substitution pattern. The most robust route for medicinal chemistry applications is the Curtius Rearrangement of the corresponding 5-carboxylic acid.

Recommended Workflow: Curtius Rearrangement

This protocol avoids the isolation of the unstable free amine by trapping the intermediate isocyanate with tert-butanol to form the stable Boc-protected amine, which can be deprotected in situ when needed.

Reagents:

-

Precursor: 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-carboxylic acid (CAS: 126889-06-3).

-

Solvent: tert-Butanol (

-BuOH) / Toluene.[1] -

Base: Triethylamine (TEA).[1]

Step-by-Step Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene/t-BuOH (1:1 ratio) under

atmosphere. Add TEA (1.1 eq). -

Azidation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at room temperature to form the acyl azide.

-

Rearrangement (The Critical Step): Heat the reaction mixture to 80–90°C for 2–4 hours.

-

Workup: Cool, dilute with EtOAc, wash with 5% citric acid and brine. Dry over

. -

Deprotection (On Demand): Treat the Boc-intermediate with 4M HCl in Dioxane to generate the 5-amino-4-methyl-2-(trifluoromethyl)thiazole hydrochloride salt .

-

Note: Isolate as the salt. Do not neutralize unless immediately reacting in the next step.

-

Workflow Diagram

Figure 2: Synthetic pathway utilizing the Curtius Rearrangement to bypass the unstable free-base amine.

Applications in Medicinal Chemistry

Bioisosterism

This scaffold serves as a non-classical bioisostere for:

-

4-Fluoroaniline: The 5-aminothiazole mimics the electronic deficiency of para-fluoroaniline but introduces a heteroatom (S) capable of specific hydrophobic interactions (sigma-hole bonding).[1]

-

3-Aminopyridine: Offers a similar H-bond acceptor profile but with altered vector geometry.

Metabolic Stability

The Trifluoromethyl (CF3) group at C2 is not merely for lipophilicity; it blocks the primary site of metabolic oxidation (Cytochrome P450).[1] In standard thiazoles, the C2 position is the "metabolic soft spot." Blocking this with CF3 significantly extends the half-life (

Reactivity in Coupling

Due to the low nucleophilicity of the amine (caused by the CF3 pull):

References

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

values of CF3). -

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link[1]

- Sperry, J. B., & Wright, D. L. (2005). The Curtius Rearrangement: Applications in Modern Drug Discovery. Current Opinion in Drug Discovery & Development.

-

Metzger, J. V. (1979).[1] Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley. (Foundational text on thiazole reactivity and 5-amino instability).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. almacgroup.com [almacgroup.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jocpr.com [jocpr.com]

- 8. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

The Fluorine Effect: Trifluoromethylated Thiazoles in Medicinal Chemistry

Topic: History and Discovery of Trifluoromethylated Thiazole Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Power of the -Thiazole Motif

In the landscape of modern medicinal chemistry, the thiazole ring is a "privileged scaffold," appearing in blockbuster drugs like Dasatinib (Sprycel) and Ritonavir (Norvir). However, the strategic incorporation of a trifluoromethyl (

The

-

Metabolic Shielding: The C-F bond (116 kcal/mol) is virtually metabolically inert, blocking oxidative degradation at reactive sites (e.g., C-5 position).

-

Lipophilicity Modulation: The

group significantly increases LogP, facilitating cell membrane permeability.[1][2] -

Electronic Tuning: The strong electron-withdrawing nature of

lowers the pKa of the thiazole nitrogen, altering hydrogen-bond acceptor capability and reducing non-specific protein binding.

This guide explores the historical evolution of this building block, from early ring-closure syntheses to modern late-stage C-H functionalization, providing actionable protocols for drug discovery campaigns.

Historical Evolution: From De Novo Construction to C-H Activation

The history of trifluoromethylated thiazoles is not defined by a single "eureka" moment but by the evolution of synthetic capability.

Phase I: The Hantzsch Era (1950s – 1980s)

The earliest routes relied on ring construction (de novo synthesis). Chemists utilized the classic Hantzsch thiazole synthesis, adapting it to fluorinated precursors.[1]

-

Key Precursor: 3-bromo-1,1,1-trifluoroacetone.[2]

-

Mechanism: Condensation with thioamides or thioureas.[1][2][3]

-

Limitation: Required pre-functionalized fluorinated starting materials, limiting diversity.[1]

Phase II: The Cross-Coupling Era (1990s – 2000s)

With the advent of palladium and copper catalysis, focus shifted to functionalizing existing thiazole rings.

-

Method: Halogen/Metal exchange followed by electrophilic or nucleophilic trifluoromethylation (e.g., using

or Ruppert-Prakash reagent).[2] -

Advantage: Allowed for regioselective placement of

on complex scaffolds.[1][2]

Phase III: The Radical Renaissance (2010s – Present)

The modern era is defined by Direct C-H Trifluoromethylation .[1]

-

Innovation: Use of radical precursors like sodium trifluoromethanesulfinate (Langlois reagent) or

.[1] -

Impact: Enabled "Late-Stage Functionalization" (LSF), allowing medicinal chemists to install

onto a fully assembled drug candidate without rebuilding the synthesis.

Figure 1: Evolutionary timeline of synthetic strategies for trifluoromethylated thiazoles.

Structural & Electronic Properties[1][4][5]

The introduction of a trifluoromethyl group drastically alters the physicochemical profile of the thiazole ring.

Comparative Data: Thiazole vs. 4-Trifluoromethylthiazole[2]

| Property | Thiazole (Unsubstituted) | 4-(Trifluoromethyl)thiazole | Impact on Drug Design |

| LogP (Lipophilicity) | ~0.44 | ~1.87 | High: drastically improves membrane permeability.[2] |

| pKa (Conj. Acid) | 2.5 (Basic) | < 1.0 (Weakly Basic) | High: Reduces lysosomal trapping; alters H-bond acceptor strength.[2] |

| Metabolic Stability | Low (C-2/C-5 oxidation) | High | High: Blocks P450 oxidation sites.[1][2] |

| Dipole Moment | ~1.6 D | ~2.5 D | Medium: Affects orientation in the binding pocket.[1] |

Data derived from computational models and analogue comparisons (e.g., Fanetizole derivatives).

Core Synthetic Methodologies

Method A: Modified Hantzsch Synthesis (Ring Construction)

This is the most robust method for generating gram-scale building blocks like 2-amino-4-(trifluoromethyl)thiazole .[2]

Protocol:

-

Reagents: Thiourea (1.0 equiv), 3-bromo-1,1,1-trifluoroacetone (1.1 equiv), Ethanol.[2]

-

Procedure:

-

Self-Validation: Appearance of a singlet at ~7.4 ppm in

-NMR (thiazole C-H) and a singlet at ~-63 ppm in

Method B: Innate C-H Trifluoromethylation (Late-Stage)

Ideal for medicinal chemists modifying a lead compound.[1][2] This uses the Langlois Reagent (

Protocol (Baran/Langlois Conditions):

-

Reagents: Substituted Thiazole (1.0 equiv),

(3.0 equiv), -

Procedure:

-

Mechanism: Radical addition to the most electron-deficient position (usually C-2 or C-5 depending on substitution).[1][2]

Figure 2: Radical mechanism for direct C-H trifluoromethylation using sodium trifluoromethanesulfinate.

Case Study: GPS491 (Anti-HIV Candidate)

A compelling example of the "Fluorine Effect" is found in the development of GPS491 , an HIV-1 maturation inhibitor.

-

Original Scaffold: A stilbene-based compound with a nitro (

) group.[1][2] -

The Issue: Nitro groups are often toxicophores (reductive metabolism).[1]

-

The Solution: Bioisosteric replacement of

with -

Result: The 2-trifluoromethylthiazole-5-carboxamide analogue (GPS491) maintained potent antiviral activity (

) while significantly improving the toxicity profile (Therapeutic Index > 50).[2]

This case validates the

References

-

Hantzsch Synthesis & Early Methods

-

Medicinal Chemistry & Drug Candidates

-

Radical Trifluoromethylation (Langlois/Baran)

-

HIV Case Study (GPS491)

-

Physical Properties

Sources

- 1. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

This Application Note is structured to guide process chemists and researchers through the scalable, high-purity synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine .

Executive Summary

The target molecule, 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine , represents a high-value scaffold in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl (

However, the synthesis of 5-aminothiazoles is notoriously challenging due to their oxidative instability and the regiochemical ambiguity of direct cyclization methods. This protocol details a self-validating, scalable 4-step workflow that circumvents these issues by utilizing a Hantzsch cyclization followed by a Curtius rearrangement. This route guarantees the correct regiochemistry (4-Me, 5-NH

Retrosynthetic Analysis & Logic

The design of this protocol prioritizes regiochemical certainty. Direct condensation of thioamides with

Strategic Pathway:

-

Target Stabilization: Isolate the final amine as a Hydrochloride salt (

) to prevent oxidative decomposition. -

C-N Bond Formation: Use the Curtius rearrangement to convert a C5-carboxylic acid to the C5-amine. This retains the ring substitution pattern established in the previous step.

-

Ring Construction: Hantzsch synthesis using Ethyl 2-chloroacetoacetate and Trifluorothioacetamide . The reactivity differential between the ketone and ester carbonyls in the chloro-

-ketoester directs the cyclization exclusively to the 4-methyl-5-carboxylate isomer.

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity.

Critical Reagents & Safety Profile

Safety Matrix

| Reagent | Hazard Class | Critical Handling Protocol |

| Trifluorothioacetamide | Toxic, Irritant | Handle in fume hood; stench. Generates |

| Ethyl 2-chloroacetoacetate | Lachrymator | Severe eye irritant. Use full-face protection or sash down. |

| Diphenylphosphoryl azide (DPPA) | Toxic, Explosive | Avoid heating neat. Use blast shield during scale-up. |

| Triethylamine ( | Flammable, Corrosive | Keep away from ignition sources. |

Detailed Experimental Protocols

Step 1: Synthesis of Trifluorothioacetamide (If not commercially sourced)

Rationale: Commercial supplies can be expensive. Synthesis from trifluoroacetamide using Lawesson’s reagent is robust.

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with Trifluoroacetamide (1.0 equiv) and anhydrous THF (10 mL/g).

-

Reagent Addition: Add Lawesson’s Reagent (0.6 equiv) in portions under

flow. -

Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (fading of amide spot).

-

Workup: Cool to RT. Concentrate THF. Flash chromatography (Hexane/EtOAc) is recommended to remove phosphorous byproducts.

-

Yield: Expect 85–90% of a yellow crystalline solid.

Step 2: Hantzsch Cyclization to Thiazole Ester

Rationale: The ketone carbonyl of the

Reagents:

-

Trifluorothioacetamide (1.0 equiv)

-

Ethyl 2-chloroacetoacetate (1.1 equiv)

-

Ethanol (Absolute, 10 vol)

Protocol:

-

Dissolution: In a reactor fitted with a reflux condenser, dissolve Trifluorothioacetamide in Ethanol.

-

Addition: Add Ethyl 2-chloroacetoacetate dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (78°C) for 12–16 hours.

-

Checkpoint: The solution typically darkens. LCMS should show mass

.

-

-

Isolation:

-

Cool to 0°C. The product often crystallizes directly.

-

If no precipitate: Concentrate to 20% volume, pour into ice-water, and neutralize with saturated

to pH 7. -

Extract with Ethyl Acetate (

).[1] Dry over

-

-

Purification: Recrystallization from Hexane/Ethanol (9:1) yields Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate .

Step 3: Saponification to Carboxylic Acid

Rationale: Mild hydrolysis is required to avoid degrading the

Protocol:

-

Reaction: Dissolve the ester (Step 2) in THF/Water (1:1). Add LiOH·

(2.5 equiv). -

Conditions: Stir at ambient temperature for 4 hours. Avoid heating.

-

Workup:

-

Acidify carefully with 1M HCl to pH 2–3.

-

The carboxylic acid will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum over

.

-

-

Data: Product is 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid .[2]

Step 4: Curtius Rearrangement to 5-Amine Hydrochloride

Rationale: The free amine is unstable. We perform the rearrangement and trap the isocyanate with water/acid to form the salt immediately.

Reagents:

-

Carboxylic Acid (Step 3) (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

tert-Butanol (

-BuOH) (Solvent, 10 vol) - Option A (Boc-protected) -

1,4-Dioxane / HCl (4M) - Option B (Salt formation)

Protocol (Option B - Direct Salt Formation):

-

Activation: Dissolve Acid in dry Toluene or Dioxane. Add

. -

Azide Formation: Add DPPA dropwise at 0°C. Stir 1h at 0°C, then 1h at RT.

-

Rearrangement: Heat to 90°C for 2 hours. Evolution of

gas indicates Isocyanate formation. -

Hydrolysis:

-

Cool to RT.

-

Add 4M HCl (aq) or HCl in Dioxane (excess).

-

Heat to 60°C for 1 hour to hydrolyze the isocyanate/carbamate.

-

-

Isolation:

-

Cool to 0°C. The 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine hydrochloride salt should precipitate.

-

Filter and wash with cold

to remove phosphate byproducts. -

Storage: Store under Argon at -20°C.

-

Analytical Validation & Specifications

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| LCMS Purity | > 97.0% | C18 Column, |

| 1H NMR | Consistent with structure | DMSO- |

| 19F NMR | Single peak ~ -60 to -65 ppm | Confirming |

| Counter-ion | Chloride presence | Silver Nitrate test or Ion Chromatography |

Process Workflow Diagram

Figure 2: Operational workflow from raw materials to isolated salt.

Troubleshooting & Optimization ("The Senior Scientist's Note")

-

Regioselectivity Issues: If you observe the formation of the 4-ethoxycarbonyl-5-methyl isomer, your reaction temperature during the Hantzsch step was likely too low during the initial addition. Ensure the reaction is driven by heat to favor the thermodynamic product, or verify the purity of your ethyl 2-chloroacetoacetate (it can degrade to chloroacetone).

-

Curtius Safety: On a multigram scale (>10g), DPPA is hazardous. Consider forming the mixed anhydride (Ethyl chloroformate/

) and reacting with aqueous -

Amine Stability: The free base of this amine is electron-deficient due to the

but still prone to oxidation at the C5 position. Never store as the free base for long periods. Always convert to the HCl or Tosylate salt immediately.

References

-

Hantzsch Thiazole Synthesis Mechanism

- Title: The Hantzsch Thiazole Synthesis.

- Source: Organic Reactions, Wiley.

-

URL:[Link]

-

Curtius Rearrangement Protocols

-

Synthesis of Trifluoromethyl Thiazoles

- Title: Synthesis and biological evaluation of 2-trifluoromethyl-4-substituted thiazole deriv

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Handling of 5-Aminothiazoles

Sources

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Sandmeyer Reaction for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

This Application Note is designed for researchers optimizing the Sandmeyer reaction for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine , a challenging electron-deficient heteroaromatic substrate.

Executive Summary

The Sandmeyer reaction of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine presents a distinct set of synthetic challenges compared to its 2-amino isomers. While 2-aminothiazoles are relatively stable and amenable to aqueous diazotization, the 5-amino regioisomer possesses significant enamine character, making the resulting diazonium species highly electrophilic and prone to rapid decomposition or azo-coupling.

This guide details the transition from "Classical" aqueous conditions (Method A) to an "Optimized" anhydrous protocol (Method B), utilizing alkyl nitrites and organic solvents (Doyle-type diazotization). This shift addresses the critical failure modes of hydrolysis and solubility associated with the trifluoromethyl group.

Mechanistic Analysis & Substrate Challenges

Electronic Push-Pull System

The substrate features a competing electronic environment that dictates reactivity:

-

C2-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that decreases the basicity of the C5-amine, making initial nitrosation slower than in non-fluorinated analogs. It also significantly reduces water solubility. -

C5-Amine (

): Positioned adjacent to the ring sulfur, this amine donates density into the ring (enamine-like). The resulting diazonium salt (

Failure Modes in Classical Conditions

-

Solubility Mismatch: The lipophilic

group prevents full dissolution in aqueous mineral acids (HCl/H -

Hydrolysis: The high electrophilicity of the 5-diazonium species leads to rapid attack by water, forming the 5-hydroxythiazole (thiazolone) byproduct instead of the halide.

-

Azo Coupling: Due to slow diazotization, unreacted amine remains present and couples with the formed diazonium salt, producing deep red/brown "tars" (azo dyes).

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway highlighting the critical instability of the diazonium intermediate and potential side reactions.

Optimization Strategy: The Anhydrous Route

To overcome the challenges above, we employ Doyle Diazotization conditions. This method uses tert-butyl nitrite (

Comparison of Methods

| Parameter | Method A: Classical (Aqueous) | Method B: Optimized (Anhydrous) |

| Reagents | NaNO | |

| Solvent | Water / Acid | Acetonitrile (MeCN) |

| Temperature | 0°C to 5°C | 0°C to 60°C (Controlled) |

| Phase | Heterogeneous (Slurry) | Homogeneous (Solution) |

| Major Byproduct | Thiazolone (Hydrolysis) | Minimal (Solvent adducts) |

| Typical Yield | < 20% | 65 - 85% |

Detailed Experimental Protocols

Reagent Preparation

-

Anhydrous CuBr

(for Bromination): Dry commercial CuBr -

Acetonitrile (MeCN): Use HPLC grade or dry over molecular sieves (3Å).

-

Substrate: Ensure the amine is free of residual reduction salts (Fe/Sn) which can poison the copper catalyst.

Protocol: Synthesis of 5-Bromo-4-Methyl-2-(trifluoromethyl)-1,3-thiazole

Step 1: Catalyst Complexation

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with CuBr

(1.2 equiv, 268 mg per mmol substrate).-

Note: Cu(II) is used here.[1] The reaction is initiated by the reduction of Cu(II) by the nitrite or solvent impurities to generate the active Cu(I) species in situ, or Cu(I)Br can be used directly if strictly oxygen-free. CuBr

is generally more robust for this specific transformation.

-

-

Add anhydrous MeCN (5 mL per mmol substrate) and stir to form a dark green/brown solution.

Step 2: Diazotization & Sandmeyer (One-Pot)

4. Add tert-butyl nitrite (

- Rationale: Slow addition keeps the concentration of free amine low relative to the nitrosating agent, preventing the amine from attacking the formed diazonium salt (preventing azo coupling).

- Observe gas evolution (

Step 3: Thermal Initiation 9. After addition is complete, allow the reaction to stir at 0°C for 30 minutes. 10. Remove the ice bath and slowly warm to Room Temperature (25°C) . 11. If TLC indicates incomplete conversion, heat the mixture to 60°C for 1 hour to drive the radical substitution.

Step 4: Work-up

12. Quench the reaction by pouring into a 1:1 mixture of saturated aqueous NH

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Red/Brown Tar Formation | Azo coupling (Diazo + Amine).[3][4] | Increase |

| Low Yield / Hydrolysis | Water contamination. | Dry solvent/catalyst. Switch to |

| No Reaction (Amine recovered) | Failed nitrosation. | Add 10 mol% |

| Violent Gas Evolution | Runaway decomposition. | Improve cooling at 0°C. Dilute reaction (10 mL/mmol). |

Workflow Diagram (Graphviz)

Figure 2: Decision matrix comparing classical vs. optimized workflows.

Safety Considerations

-

Diazonium Salts: While the 5-thiazole diazonium species is transient in this protocol, never isolate the intermediate solid. It is potentially shock-sensitive.

-

Alkyl Nitrites:

-BuONO is a vasodilator and flammable. Handle in a fume hood. -

Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.

References

-

Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides from Arylamines." Journal of Organic Chemistry. Link

-

Goossen, L. J., et al. (2014). "Sandmeyer Trifluoromethylation." Synthesis. (Describing modern Sandmeyer variations for electron-deficient amines). Link

-

Filimonov, V. D., et al. (2008).[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters. (Discussing stability of diazonium salts). Link

-

Obushak, M. D. (2006). "Reactions with Heterocyclic Diazonium Salts." Phosphorus, Sulfur, and Silicon and the Related Elements. (Specifics on thiazole diazonium instability). Link

-

Sigma-Aldrich. "5-Bromo-4-(trifluoromethyl)thiazol-2-amine Safety Data Sheet." (For handling precautions of similar fluorinated thiazoles). Link

Sources

The Untapped Potential of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine in Metal Catalysis: A Research Roadmap

Introduction: The quest for novel ligands that can fine-tune the reactivity and selectivity of metal catalysts is a cornerstone of modern chemical research. Within this context, heterocyclic compounds, particularly those bearing nitrogen and sulfur donor atoms, have garnered significant attention. This document explores the untapped potential of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine as a ligand in metal catalysis. While direct applications of this specific molecule in catalysis are not yet prominent in the literature, its structural features suggest a high potential for the development of novel catalytic systems. This guide provides a comprehensive research roadmap for academic and industrial scientists to explore its utility, drawing parallels with structurally related and well-established thiazole-based ligands.

The thiazole core is a versatile scaffold found in numerous biologically active molecules and has been successfully employed in the design of ligands for various catalytic transformations.[1][2] The introduction of a trifluoromethyl group at the 2-position is expected to significantly modulate the electronic properties of the thiazole ring, enhancing the stability of metal complexes through a strong electron-withdrawing inductive effect.[3] Furthermore, the presence of a primary amine at the 5-position and a methyl group at the 4-position offers multiple coordination modes and steric influences that can be exploited to control catalytic activity and selectivity.

This document will first delve into the synthesis and key properties of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine, followed by a proposed research workflow to investigate its efficacy as a ligand in palladium-catalyzed cross-coupling reactions, a field where thiazole-based ligands have already shown promise.[1][4]

Part 1: Ligand Synthesis and Characterization

The synthesis of the target ligand, 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine, is a critical first step. Based on established synthetic routes for similar thiazole derivatives, a plausible pathway would involve the reaction of a suitable trifluoromethyl-containing thioamide with an α-haloketone or a related electrophile, followed by amination.[5]

Proposed Synthetic Protocol:

A potential synthetic route could be adapted from the Hantzsch thiazole synthesis.[5]

-

Synthesis of 2-bromo-3-oxobutanal: This starting material can be synthesized by the bromination of acetylacetone.

-

Synthesis of 2,2,2-trifluoroethanethioamide: This can be prepared from trifluoroacetonitrile by reaction with hydrogen sulfide.

-

Cyclization: The reaction of 2-bromo-3-oxobutanal with 2,2,2-trifluoroethanethioamide in a suitable solvent like ethanol would yield the ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate intermediate.

-

Hydrolysis and Curtius Rearrangement: The ester can be hydrolyzed to the corresponding carboxylic acid,[6][7][8] which can then be converted to the target amine via a Curtius rearrangement.

Characterization:

Thorough characterization of the synthesized ligand is paramount. The following techniques are recommended:

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the ligand. |

| ¹⁹F NMR | To verify the presence and chemical environment of the trifluoromethyl group. |

| Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. |

| FT-IR Spectroscopy | To identify characteristic functional groups (e.g., N-H, C=N, C-F). |

| Melting Point | As an indicator of purity. |

Part 2: Exploration as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[9] Thiazole-based ligands have demonstrated effectiveness in palladium-catalyzed Suzuki-Miyaura reactions.[1][4] The unique electronic and steric properties of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine make it an intriguing candidate for this transformation.

Hypothetical Catalytic Cycle:

The proposed workflow to evaluate the ligand's performance is outlined below.

Ligand Evaluation Workflow

Step-by-Step Protocol for Catalyst Screening:

1. Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine (Ligand)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water (9:1 mixture)

-

Internal standard (e.g., dodecane)

2. In situ Catalyst Preparation:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and the ligand (2 mol%) in the chosen solvent system.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

3. Model Suzuki-Miyaura Reaction:

-

To the pre-formed catalyst solution, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add the internal standard.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

4. Reaction Monitoring and Analysis:

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

-

Calculate the conversion of the starting material and the yield of the product.

5. Optimization and Substrate Scope:

-

Systematically vary the reaction parameters (base, solvent, temperature, catalyst loading, and palladium-to-ligand ratio) to identify the optimal conditions.

-

Once optimized conditions are established, explore the scope of the reaction with a variety of aryl and heteroaryl bromides and boronic acids to assess the catalyst's functional group tolerance and generality.

Part 3: Rationale and Expected Outcomes

The design of this proposed research program is grounded in the established principles of ligand-accelerated catalysis.

Causality behind Experimental Choices:

-

Choice of Metal: Palladium is a well-established and highly effective catalyst for cross-coupling reactions.[1]

-

Choice of Reaction: The Suzuki-Miyaura reaction is a robust and widely used transformation, providing a reliable benchmark for catalyst performance.[9]

-

Ligand Design Rationale:

-

Thiazole Core: Provides a stable heterocyclic scaffold with both nitrogen and sulfur potential coordination sites.[10]

-

Trifluoromethyl Group: This strongly electron-withdrawing group is anticipated to increase the electrophilicity of the metal center, potentially accelerating the reductive elimination step of the catalytic cycle. It can also enhance the oxidative stability of the catalyst.[3]

-

Amine Group: The amino group at the 5-position can act as a secondary coordination site, potentially forming a bidentate chelate with the metal center. This chelation can enhance the stability and activity of the catalyst.

-

Methyl Group: The methyl group at the 4-position provides steric bulk that can influence the coordination geometry around the metal center and potentially impact the selectivity of the reaction.

-

Expected Outcomes and Potential for Innovation:

-

Enhanced Catalytic Activity: The unique electronic properties conferred by the trifluoromethyl group may lead to a highly active catalyst, potentially allowing for lower catalyst loadings and shorter reaction times.

-

Improved Catalyst Stability: The electron-withdrawing nature of the CF₃ group could lead to more robust catalysts with longer lifetimes.

-

Novel Selectivity: The specific steric and electronic environment created by the ligand may enable challenging cross-coupling reactions that are not feasible with existing catalysts.

Visualizing the Proposed Coordination:

Proposed Bidentate Coordination of the Ligand to a Palladium Center

Conclusion

While the catalytic applications of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine are yet to be explored, its structural features present a compelling case for its investigation as a novel ligand in metal catalysis. The proposed research roadmap provides a systematic and scientifically rigorous approach for researchers to unlock the potential of this promising molecule. Successful implementation of these protocols could lead to the development of a new class of highly efficient and robust catalysts for a wide range of chemical transformations, with significant implications for the fields of organic synthesis and drug development.

References

- Simple thiazole-based ligands for palladium(II)

-

Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. Available at: [Link]

-

Metal complexes possessing different substituted thiazole ligands. - ResearchGate. Available at: [Link]

-

Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. Available at: [Link]

-

A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

-

Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Available at: [Link]

-

4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine - ChemSynthesis. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. Available at: [Link]

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents.

-

Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity - Semantic Scholar. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

-

Trifluoromethylated Heterocycles - ResearchGate. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Functionalization of the C5-amine position in trifluoromethyl thiazoles

An In-Depth Guide to the Functionalization of the C5-Amine Position in 2-Substituted-4-Trifluoromethyl-1,3-thiazoles

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C5-Amino-Trifluoromethylthiazoles in Medicinal Chemistry

The 2,4-disubstituted-5-aminothiazole scaffold, particularly when bearing a trifluoromethyl group at the C4 position, represents a privileged pharmacophore in modern drug discovery. The trifluoromethyl moiety often enhances metabolic stability, lipophilicity, and binding affinity, while the C5-amino group serves as a critical handle for diversification, allowing for the introduction of a wide array of substituents to modulate pharmacological properties. This guide provides a detailed exploration of the key strategies for the functionalization of this C5-amine, offering both theoretical insights and actionable, field-tested protocols for researchers in medicinal chemistry and drug development.

The strategic importance of this scaffold is underscored by its presence in numerous biologically active compounds. For instance, the core structure is a key component in the development of potent and selective inhibitors for various kinases and other enzymes. The ability to precisely modify the C5-amino position is paramount for fine-tuning a molecule's structure-activity relationship (SAR), optimizing its ADME (absorption, distribution, metabolism, and excretion) profile, and ultimately, its therapeutic potential.

Core Synthetic Strategies and Mechanistic Considerations

The nucleophilic character of the C5-amino group is the cornerstone of its functionalization. However, the electron-withdrawing nature of the trifluoromethyl group at the adjacent C4 position and the thiazole ring itself can modulate its reactivity. Understanding these electronic effects is crucial for selecting the appropriate reaction conditions. The primary routes for derivatization, which we will explore in detail, include:

-

N-Acylation and N-Sulfonylation: Forming robust amide and sulfonamide linkages.

-

N-Alkylation and N-Arylation (C-N Cross-Coupling): Creating carbon-nitrogen and aryl-nitrogen bonds to introduce diverse substituents.

-

Reductive Amination: A versatile method for introducing alkyl groups.

Below is a generalized workflow for the functionalization of the C5-amino-trifluoromethylthiazole core.

Figure 1: General workflow for C5-amine functionalization.

Part 1: N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides from the C5-amino group is a fundamental and highly reliable transformation. These functional groups are prevalent in pharmaceuticals due to their chemical stability and ability to participate in hydrogen bonding, which is crucial for target engagement.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the C5-amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride, or the sulfur atom of a sulfonyl chloride. A base is typically required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of a C5-aminothiazole with an acyl chloride.

Materials:

-

2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

-

Acyl chloride (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of the 2-substituted-4-(trifluoromethyl)thiazol-5-amine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the tertiary amine base.

-

Stir the solution for 10-15 minutes.

-

Slowly add the acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DCM, THF, or acetonitrile | Aprotic solvents are essential to prevent reaction with the acyl chloride. |

| Base | TEA, DIPEA, or pyridine | Scavenges the HCl byproduct and can enhance the nucleophilicity of the amine. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermicity of the reaction. |

| Equivalents of Acyl Chloride | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting amine. |

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol outlines a general method for the sulfonylation of a C5-aminothiazole with a sulfonyl chloride.

Materials:

-

2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

-

Sulfonyl chloride (1.1 - 1.3 eq)

-

Anhydrous pyridine or DCM with a tertiary amine base (e.g., TEA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the 2-substituted-4-(trifluoromethyl)thiazol-5-amine in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add the sulfonyl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with 1 M HCl (to remove pyridine), then with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Part 2: C-N Cross-Coupling Reactions

The formation of a C-N bond between the C5-amine and an aryl or heteroaryl group is a powerful tool for generating libraries of compounds with diverse aromatic substituents. The Buchwald-Hartwig amination is a widely employed and highly effective method for this transformation.

Mechanistic Insight

The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling reaction between an amine and an aryl or heteroaryl halide (or triflate). The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amide complex upon deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a C5-aminothiazole.

Materials:

-

2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 - 1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (2-10 mol%)

-

Base (e.g., Cs2CO3, K3PO4, or NaOtBu) (1.5 - 2.5 eq)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Nitrogen or Argon atmosphere

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add the 2-substituted-4-(trifluoromethyl)thiazol-5-amine, aryl halide, base, palladium catalyst, and ligand.

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd2(dba)3, Pd(OAc)2 | Common and effective palladium precursors. |

| Ligand | Xantphos, BINAP, DavePhos | The choice of ligand is crucial and often needs to be optimized for a specific substrate combination. |

| Base | Cs2CO3, K3PO4, NaOtBu | The strength of the base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, dioxane, DMF | High-boiling point aprotic solvents are typically used. |

Part 3: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines. It involves the reaction of the C5-aminothiazole with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Mechanistic Insight

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of a C5-aminothiazole with an aldehyde.

Materials:

-

2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

-

Aldehyde (1.0 - 1.5 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN)) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., dichloroethane (DCE), methanol (MeOH), or THF)

-

Acetic acid (catalytic amount, if needed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the 2-substituted-4-(trifluoromethyl)thiazol-5-amine and the aldehyde in the anhydrous solvent, add a catalytic amount of acetic acid (this can facilitate imine formation).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the reducing agent portion-wise at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and effective for a wide range of substrates; does not require acidic conditions. |

| Solvent | Dichloroethane (DCE), Methanol (MeOH) | The choice of solvent can influence the rate of imine formation and the stability of the reducing agent. |

| Additive | Acetic acid | Catalyzes the formation of the imine intermediate. |

Conclusion

The functionalization of the C5-amine position in trifluoromethyl thiazoles is a critical aspect of modern medicinal chemistry. The methods outlined in this guide—N-acylation, N-sulfonylation, C-N cross-coupling, and reductive amination—provide a robust toolkit for the synthesis of diverse libraries of compounds for drug discovery. The choice of a specific method will depend on the desired final product and the nature of the substituents on the thiazole core and the coupling partner. Careful consideration of the reaction mechanism and optimization of the reaction conditions are paramount for achieving high yields and purity.

References

-

Title: Recent Developments in the Synthesis and Application of Thiazoles in Medicinal Chemistry. Source: Molecules. URL: [Link]

-

Title: Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Reductive Amination. Source: Organic Chemistry Portal. URL: [Link]

-

Title: The Acylation of Amines. Source: Master Organic Chemistry. URL: [Link]

Strategic Sulfonylation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine: Reaction Conditions and Mechanistic Insights

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-sulfonylation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine, a critical transformation for the synthesis of novel therapeutic agents. The sulfonamide moiety is a privileged pharmacophore, and its incorporation into complex heterocyclic systems like the target aminothiazole is of significant interest in medicinal chemistry.[1] This guide elucidates the underlying reaction mechanisms, presents detailed, field-proven experimental protocols, and offers expert insights into overcoming challenges associated with this specific substrate, which is electronically deactivated by a potent trifluoromethyl group.

Introduction: The Significance of the Sulfonamide Linkage

The sulfonamide functional group (-SO₂NR₂-) is a cornerstone of modern drug discovery, present in a wide array of therapeutics, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The target molecule, 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine, combines the desirable thiazole scaffold with a trifluoromethyl group, which often enhances metabolic stability and binding affinity. The strategic sulfonylation of its 5-amino group opens a direct path to novel, highly functionalized drug candidates.

This application note addresses the key challenge in this transformation: the reduced nucleophilicity of the 5-amino group due to the strong electron-withdrawing effect of the adjacent C2-trifluoromethyl substituent. We present robust protocols and discuss critical parameters to ensure successful and efficient synthesis.

Mechanistic Rationale and Key Parameters

The N-sulfonylation of a primary amine with a sulfonyl chloride (R-SO₂Cl) is a classic nucleophilic substitution reaction at a sulfur center. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically facilitated by a base. The primary roles of the base are:

-

Neutralization of HCl: To scavenge the hydrochloric acid byproduct generated during the reaction. Failure to neutralize the HCl would lead to the protonation of the starting aminothiazole, rendering it non-nucleophilic and halting the reaction.

-

Enhancement of Nucleophilicity (Optional): In some cases, a strong base can deprotonate the sulfonamide N-H bond after the initial attack, but for the primary reaction, its main role is acid scavenging.

The electron-withdrawing nature of the trifluoromethyl group on the thiazole ring decreases the electron density on the 5-amino group, making it a weaker nucleophile compared to simple anilines or other aminothiazoles. This necessitates careful selection of reaction conditions to drive the reaction to completion.

Caption: General mechanism for the N-sulfonylation of a primary amine.

Experimental Protocols

Two primary protocols are presented, leveraging common laboratory reagents and conditions. Protocol 1 is a standard approach using an inorganic base in an aprotic solvent, while Protocol 2 utilizes pyridine as both a base and solvent, a classic method for this transformation.

This method is widely applicable and simplifies work-up, as the inorganic base and its salt are easily removed by aqueous washing.[3][4][5]

Materials:

-

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine (1.0 eq)

-

Substituted Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) (1.05 - 1.2 eq)

-

Sodium Carbonate (Na₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Dichloromethane (DCM), anhydrous (0.1 - 0.2 M)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

TLC plates, solvents for elution (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine (1.0 eq) and anhydrous sodium carbonate (3.0 eq).

-

Add anhydrous dichloromethane to create a suspension (approx. 0.1 M concentration relative to the amine).

-

Stir the suspension at room temperature (20-25 °C) for 10-15 minutes.

-

Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirring suspension.

-

Stir the reaction at room temperature. Due to the deactivated nature of the amine, the reaction may be slow. If no significant conversion is observed by TLC after 4-6 hours, gently heat the reaction to reflux (approx. 40 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and add deionized water (approx. 20 mL per 10 mL of DCM).

-

Stir vigorously for 5 minutes, then transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Pyridine serves as both the solvent and the base. This method is effective but requires careful removal of the high-boiling pyridine during work-up.

Materials:

-

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine (1.0 eq)

-

Substituted Sulfonyl Chloride (1.1 eq)

-

Pyridine, anhydrous (0.2 - 0.5 M)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine (1.0 eq) in anhydrous pyridine in a dry round-bottom flask under an inert atmosphere (N₂ or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride (1.1 eq) dropwise or in small portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.

-

Once complete, pour the reaction mixture into ice-cold 2M HCl. This will protonate the pyridine, making it water-soluble, and often precipitates the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash sequentially with 2M HCl (to remove residual pyridine), deionized water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and reported yields for the sulfonylation of structurally related 2-aminothiazoles. While direct data for the title compound is sparse in public literature, these results provide a strong predictive framework. Yields for the sulfonylation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine may be moderately lower or require more forcing conditions due to electronic deactivation.

| Entry | Sulfonyl Chloride | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Toluenesulfonyl chloride | Na₂CO₃ / DCM | RT | 12-24 | 69 | [3] |

| 2 | 4-Methoxybenzenesulfonyl chloride | Na₂CO₃ / DCM | RT | 12-24 | 34 | [5] |

| 3 | 3-Nitrobenzenesulfonyl chloride | Na₂CO₃ / DCM | RT | 12-24 | 47 | [3] |

| 4 | 4-Fluorobenzenesulfonyl chloride | Na₂CO₃ / DCM | RT | 12-24 | N/A | [5] |

| 5 | Naphthalene-2-sulfonyl chloride | Na₂CO₃ / DCM | RT | 12-24 | 36 | [3] |

| 6 | Phenylsulfonyl fluoride (with aniline) | Ca(NTf₂)₂ / t-amylOH | 60 | 24 | 71 | [2] |

Yields are for analogous 2-aminothiazole substrates and should be considered as benchmarks.

Workflow Visualization and Troubleshooting

Caption: Standard experimental workflow for the synthesis of N-thiazolyl sulfonamides.

-

Problem: Low or No Reaction.

-

Cause: Insufficient nucleophilicity of the amine due to the CF₃ group.

-

Solution 1: Increase the reaction temperature. Gently refluxing in DCM (40 °C) or heating to 60-80 °C in a higher boiling solvent like 1,4-dioxane or acetonitrile may be necessary.

-

Solution 2: Use a more reactive sulfonating agent. Sulfonyl fluorides, activated by a Lewis acid like Calcium Triflimide (Ca(NTf₂)₂), are highly effective for coupling with weakly nucleophilic amines.[2]

-

Solution 3: Employ a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete scavenging of HCl and potentially facilitate the reaction.

-

-

Problem: Multiple Products Observed by TLC.

-

Cause: Potential decomposition of starting material or product under prolonged heating. The thiazole ring can be sensitive.[6]

-

Solution: Attempt the reaction at a lower temperature for a longer period. Ensure anhydrous conditions, as water can lead to hydrolysis of the sulfonyl chloride.

-

-

Problem: Difficult Purification.

-

Cause: Similar polarity of the product and unreacted starting amine.

-

Solution 1: If using pyridine (Protocol 2), ensure a thorough acidic wash (2M HCl) to remove all traces of the basic starting material as its hydrochloride salt.

-

Solution 2: For column chromatography, use a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) to achieve better separation.

-

Solution 3: Recrystallization is often a highly effective method for purifying sulfonamides. Experiment with different solvent systems.

-

Conclusion

The N-sulfonylation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a viable and crucial transformation for generating libraries of potential drug candidates. While the substrate's electronic properties present a moderate challenge, success can be readily achieved by employing standard protocols with careful attention to reaction time and temperature. For particularly stubborn cases, advanced methods using activated sulfonyl fluorides offer a powerful alternative. The protocols and insights provided herein serve as a robust starting point for researchers in the field of medicinal and synthetic chemistry.

References

- ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- PMC. (n.d.). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.

- PMC. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring.

- ResearchGate. (2017).

- EXCLI Journal. (2025).

- PMC. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Pak. J. Pharm. Sci. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.

- Google Patents. (n.d.). 4-Aminothiazole - US3939172A.

- ResearchGate. (n.d.). Systematic scheme for synthesizing 5-amino-2-sulfonamide thiadiazole salts.

- ResearchGate. (2024).

- PMC. (2021).

- BenchChem. (2025). common side reactions in the Hantzsch synthesis of 5-aminothiazoles.

- ACS Publications. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. excli.de [excli.de]

- 6. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

Application Note: Strategic Synthesis of Bioactive Thiazole-Urea Scaffolds

Executive Summary & Strategic Importance

The thiazole-urea pharmacophore represents a "privileged structure" in medicinal chemistry, bridging the gap between kinase inhibition (oncology) and cell-wall biosynthesis inhibition (antimicrobial). Drugs such as Dasatinib utilize the thiazole core for ATP-competitive binding, while urea linkages (

This guide addresses the specific synthetic challenge of 2-aminothiazoles . Unlike electron-rich anilines, the exocyclic amine of a thiazole is poorly nucleophilic due to resonance delocalization of the lone pair into the heteroaromatic ring. Standard urea synthesis protocols often fail or suffer from low yields without specific activation strategies.

Core Applications

-

Oncology: Inhibition of VEGFR-2 and EGFR pathways (e.g., Hepatocellular carcinoma HepG2, Osteosarcoma SaOS-2).

-

Antimicrobial: Inhibition of MurA/MurB ligases in peptidoglycan biosynthesis (MRSA, VRE activity).

Chemical Strategy: Overcoming Low Nucleophilicity

The primary failure mode in synthesizing thiazole ureas is the assumption that 2-aminothiazole behaves like a standard primary amine.

The Mechanistic Hurdle: The lone pair on the exocyclic nitrogen is delocalized onto the ring nitrogen (N3). Consequently, the 2-aminothiazole can react as an ambident nucleophile.

-

Thermodynamic Product:

-exocyclic urea (Target). -

Kinetic Product:

-endocyclic urea (Often unstable or inactive).

Optimization Logic: To favor the exocyclic urea, we employ two distinct strategies:

-

Method A (Direct): Thermal forcing in non-polar solvents to precipitate the product (Le Chatelier’s principle).

-

Method B (Indirect/Safety): Activation via Phenyl Chloroformate to form a reactive carbamate intermediate, bypassing the need for volatile isocyanates.

Detailed Experimental Protocols

Method A: Direct Isocyanate Coupling (The "Precipitation" Route)

Best for: Rapid synthesis when the aryl isocyanate is commercially available and stable.

Reagents:

-

2-Aminothiazole derivative (1.0 equiv)

-

Aryl Isocyanate (1.1 equiv)

-

Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.

-

Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, only for highly electron-deficient isocyanates.

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 2-aminothiazole (e.g., 5.0 mmol) and anhydrous Toluene (20 mL).

-

Addition: Add the Aryl Isocyanate (5.5 mmol) dropwise at room temperature under an inert atmosphere (

). -

Thermal Activation: Heat the reaction mixture to reflux (110°C) .

-

Why? Reflux provides the energy to overcome the resonance stabilization of the amine. Toluene is chosen because the resulting urea product is typically insoluble in hot toluene, preventing the reverse reaction.

-

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. The product will precipitate as a solid.

-

Purification: Filter the precipitate. Wash the cake with cold diethyl ether (